O-[1-(Pyridin-3-YL)ethyl]hydroxylamine
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Overview
Description
O-[1-(Pyridin-3-YL)ethyl]hydroxylamine is a chemical compound that belongs to the class of hydroxylamines It features a pyridine ring substituted at the 3-position with an ethyl group, which is further connected to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[1-(Pyridin-3-YL)ethyl]hydroxylamine typically involves the reaction of 3-methylpyridine with ethyl pivalate, followed by the addition of hydroxylamine hydrochloride. The reaction conditions are generally mild, and the process includes steps such as addition, oximization, and esterification .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
O-[1-(Pyridin-3-YL)ethyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
O-[1-(Pyridin-3-YL)ethyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of novel materials and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of O-[1-(Pyridin-3-YL)ethyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pyridine ring can also engage in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
O-[1-(Pyridin-3-YL)ethyl]hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
O-(1-pyridin-3-ylethyl)hydroxylamine |
InChI |
InChI=1S/C7H10N2O/c1-6(10-8)7-3-2-4-9-5-7/h2-6H,8H2,1H3 |
InChI Key |
NATYGMIGYVNKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)ON |
Origin of Product |
United States |
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